((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate is a chiral compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of an ammonium ion derived from a hydroxyphenyl and methyl-substituted ethyl group, paired with a tartrate anion. The chiral nature of the compound, indicated by the (R-(R*,R*)) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate typically involves the reaction of 2-(hydroxyphenyl)-1-methyl ethylamine with tartaric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. The process may involve:
Reaction Setup: Dissolving 2-(hydroxyphenyl)-1-methyl ethylamine in a suitable solvent such as ethanol or methanol.
Addition of Tartaric Acid: Slowly adding tartaric acid to the solution while maintaining a constant temperature.
Stirring and Heating: Stirring the mixture and heating it to a specific temperature to facilitate the reaction.
Crystallization: Allowing the product to crystallize out of the solution, followed by filtration and drying.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated crystallization processes to enhance yield and purity. The use of high-purity reagents and precise control of reaction parameters are critical to achieving consistent results.
Chemical Reactions Analysis
Types of Reactions
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of chiral catalysts and other industrial chemicals.
Mechanism of Action
The mechanism of action of ((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to bind selectively to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Hydroxy-4-phenylbutanoate: Another chiral compound with similar structural features.
®-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-(phenylamino)carbonyl-1H-pyrrole-1-heptanoic acid: A compound with comparable chiral centers and functional groups.
Uniqueness
((2-(Hydroxyphenyl)-1-methyl)ethyl)ammonium (R-(R*,R*))-tartrate stands out due to its specific combination of hydroxyphenyl and tartrate moieties, which confer unique chemical and biological properties
Properties
CAS No. |
66068-91-5 |
---|---|
Molecular Formula |
C22H32N2O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate;3-(2-hydroxyphenyl)propylazanium |
InChI |
InChI=1S/2C9H13NO.C4H6O6/c2*10-7-3-5-8-4-1-2-6-9(8)11;5-1(3(7)8)2(6)4(9)10/h2*1-2,4,6,11H,3,5,7,10H2;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1 |
InChI Key |
ZBMVZFHMIFWWTC-CEAXSRTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES |
C1=CC=C(C(=C1)CCC[NH3+])O.C1=CC=C(C(=C1)CCC[NH3+])O.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.